"synthesis of N,N-Diethylphenethylamine from phenethylamine"
"synthesis of N,N-Diethylphenethylamine from phenethylamine"
Executive Summary
This technical guide details the synthesis of N,N-Diethylphenethylamine (CAS: 5300-21-0), a tertiary amine structurally related to the phenethylamine backbone. While direct alkylation of primary amines is a textbook approach, it is operationally flawed for high-purity applications due to the formation of quaternary ammonium salts (over-alkylation).
This monograph prioritizes Reductive Amination using Sodium Triacetoxyborohydride (STAB) as the "Gold Standard" methodology. This route offers superior chemoselectivity, mild conditions, and easier purification compared to classical nucleophilic substitution.
Target Audience: Synthetic chemists, process development scientists, and medicinal chemistry researchers.
Retrosynthetic Analysis & Pathway Selection
To synthesize N,N-diethylphenethylamine from phenethylamine, two primary disconnections are evident. The choice of pathway dictates the impurity profile.
Pathway Comparison
| Feature | Method A: Reductive Amination (Recommended) | Method B: Direct Alkylation (Legacy) |
| Reagents | Acetaldehyde, NaBH(OAc)₃ (STAB) | Ethyl Bromide, K₂CO₃ |
| Mechanism | Iminium ion formation | |
| Selectivity | High (Kinetic control) | Low (Statistical mixture) |
| Major Impurity | Mono-ethyl amine (under-reaction) | Quaternary ammonium salt (over-reaction) |
| Purification | Acid/Base Extraction | Difficult Chromatography/Distillation |
Mechanistic Visualization
The following diagram illustrates the divergent pathways and the mechanistic superiority of the reductive route.
Figure 1: Comparative reaction pathways. Method A avoids the "runaway" alkylation seen in Method B.
Method A: Reductive Amination (Protocol)[1][2]
This protocol is adapted from the foundational work of Abdel-Magid et al. , utilizing Sodium Triacetoxyborohydride (STAB). STAB is preferred over Sodium Cyanoborohydride (
Reagents & Stoichiometry[2]
| Reagent | MW ( g/mol ) | Equivalents | Role |
| Phenethylamine | 121.18 | 1.0 | Limiting Reagent |
| Acetaldehyde | 44.05 | 2.5 - 3.0 | Carbonyl Source |
| NaBH(OAc)₃ | 211.94 | 3.0 - 3.5 | Reducing Agent |
| Acetic Acid (AcOH) | 60.05 | 1.0 - 2.0 | Catalyst (pH adjustment) |
| DCE or DCM | - | Solvent | 1,2-Dichloroethane preferred |
Step-by-Step Procedure
Safety Warning: Acetaldehyde is volatile (BP 20°C) and flammable. Phenethylamine is a skin irritant. Perform all steps in a fume hood.
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Solvation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Phenethylamine (10 mmol) in 1,2-Dichloroethane (DCE, 30 mL).
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Imine Formation: Cool the solution to 0°C. Add Acetaldehyde (25-30 mmol) slowly.
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Note: Acetaldehyde is extremely volatile; use a chilled syringe or add as a solution in DCE.
-
-
Acidification: Add Acetic Acid (10-20 mmol). Stir for 10-15 minutes to promote imine formation.
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Reduction: Add Sodium Triacetoxyborohydride (STAB) (30-35 mmol) in portions over 20 minutes.
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Observation: Mild effervescence may occur. The reaction is generally slightly exothermic.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM with 1%
) or GC-MS. -
Quench: Quench the reaction by adding saturated aqueous
solution until effervescence ceases.
Purification Strategy (Acid-Base Extraction)
Since the product is a base, we utilize pH manipulation to isolate it from neutral organic impurities.
Figure 2: Acid-Base extraction workflow for amine purification.
Characterization & Data
Verification of the tertiary amine structure is critical to ensure no mono-ethyl intermediate remains.
Physical Properties[3][4][5][6][7]
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Appearance: Colorless to pale yellow oil.[1]
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Boiling Point: High boiling liquid (Est. >215°C at 760 mmHg). Purification via vacuum distillation is recommended (e.g., ~100-110°C at 5-10 mmHg).
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Solubility: Insoluble in water (free base); Soluble in DCM, Ethanol, Ether.
Spectroscopic Data (Expected)
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| 0.95 - 1.05 | Triplet ( | 6H | ||
| 2.55 - 2.65 | Quartet ( | 4H | ||
| 2.70 - 2.85 | Multiplet ( | 4H | ||
| 7.15 - 7.35 | Multiplet ( | 5H | Aromatic Ring Protons |
Interpretation:
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The presence of a clean triplet at ~1.0 ppm and quartet at ~2.6 ppm confirms the ethyl groups.
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The integration ratio of 6:4 (Methyl:Methylene of ethyl group) confirms di -ethylation. A mono-ethyl product would show different integration and likely a broad N-H peak.
Method B: Direct Alkylation (For Reference Only)
Note: This method is provided for historical context and is not recommended for high-purity synthesis due to the formation of
Protocol Summary
-
Dissolve Phenethylamine (1 eq) in Acetonitrile.
-
Add Potassium Carbonate (
, 3 eq) as an acid scavenger. -
Add Ethyl Bromide (2.1 eq).
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Reflux for 24 hours.
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Critical Flaw: The reaction rarely stops at the tertiary amine. The product is more nucleophilic than the starting material, leading to quaternary salts.
References
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Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
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PubChem . (n.d.).[2] N,N-Diethylphenethylamine (Compound Summary). National Library of Medicine.
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Sigma-Aldrich . (n.d.). Sodium triacetoxyborohydride Technical Data.
